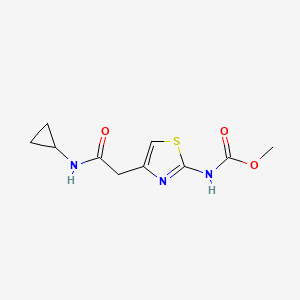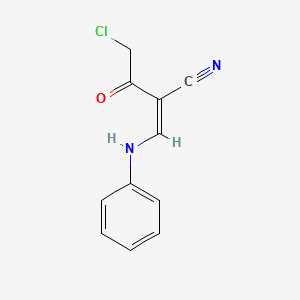
3-Anilino-2-(2-chloroacetyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Anilino-2-(2-chloroacetyl)acrylonitrile (3-ACAN) is an organic compound that is used in various scientific and industrial processes. It is a versatile compound that is used for its unique properties, such as its ability to form polymers and its reactivity towards other compounds. 3-ACAN is widely used in the synthesis of polymers, pharmaceuticals, and other products.
Aplicaciones Científicas De Investigación
3-Anilino-2-(2-chloroacetyl)acrylonitrile is used in a variety of scientific research applications, including the synthesis of polymers, pharmaceuticals, and other products. It is also used to study the properties of polymers and to investigate the structure and reactivity of organic molecules. Additionally, 3-Anilino-2-(2-chloroacetyl)acrylonitrile has been used to study the mechanisms of drug action and to develop new drugs.
Mecanismo De Acción
The mechanism of action of 3-Anilino-2-(2-chloroacetyl)acrylonitrile is not fully understood. It is believed that the compound reacts with other molecules to form polymers, which can then interact with other molecules in a variety of ways. Additionally, 3-Anilino-2-(2-chloroacetyl)acrylonitrile can interact with enzymes and other proteins, which can lead to changes in the structure and function of these proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Anilino-2-(2-chloroacetyl)acrylonitrile are not fully understood. However, it is believed that the compound can interact with proteins and enzymes, leading to changes in their structure and function. Additionally, 3-Anilino-2-(2-chloroacetyl)acrylonitrile can interact with other molecules, leading to changes in their structure and reactivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Anilino-2-(2-chloroacetyl)acrylonitrile in laboratory experiments include its availability, low cost, and wide range of applications. Additionally, 3-Anilino-2-(2-chloroacetyl)acrylonitrile is relatively stable and easy to handle. However, there are some limitations to using 3-Anilino-2-(2-chloroacetyl)acrylonitrile, such as its tendency to react with other compounds and its limited solubility in water.
Direcciones Futuras
Future research on 3-Anilino-2-(2-chloroacetyl)acrylonitrile could focus on developing new methods of synthesis, exploring its biochemical and physiological effects, and investigating its potential applications in industry and medicine. Additionally, further research could be conducted on the mechanism of action of 3-Anilino-2-(2-chloroacetyl)acrylonitrile and its interactions with other molecules. Finally, research could be conducted on the environmental impact of 3-Anilino-2-(2-chloroacetyl)acrylonitrile, as well as its potential toxicity.
Métodos De Síntesis
3-Anilino-2-(2-chloroacetyl)acrylonitrile can be synthesized by a variety of methods, including the reaction of aniline with 2-chloroacetonitrile. This reaction is typically conducted in a two-step process, with the first step involving the formation of an intermediate compound, 2-chloro-3-anilinoacrylonitrile. This intermediate compound is then reacted with an acid catalyst to form 3-Anilino-2-(2-chloroacetyl)acrylonitrile. The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.
Propiedades
IUPAC Name |
(2Z)-2-(anilinomethylidene)-4-chloro-3-oxobutanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c12-6-11(15)9(7-13)8-14-10-4-2-1-3-5-10/h1-5,8,14H,6H2/b9-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWOZDHDRPGNNZ-HJWRWDBZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC=C(C#N)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/C=C(/C#N)\C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Anilino-2-(2-chloroacetyl)acrylonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Fluoro-2-[1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2792648.png)
![2-Bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzoic acid](/img/structure/B2792649.png)
![N-(4-fluorobenzyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2792651.png)
![3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3-phenylpropyl)propanamide](/img/structure/B2792656.png)
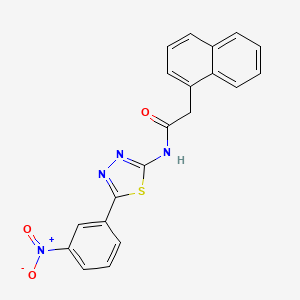



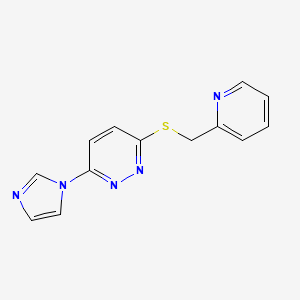

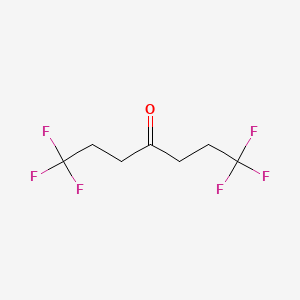
![2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2792667.png)
![N,N'-(pyridine-3,4-diyl)bis(([1,1'-biphenyl]-4-carboxamide))](/img/structure/B2792668.png)
